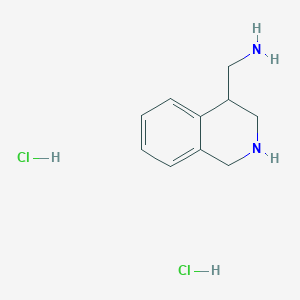

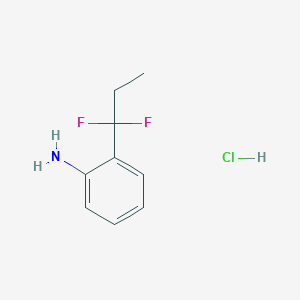

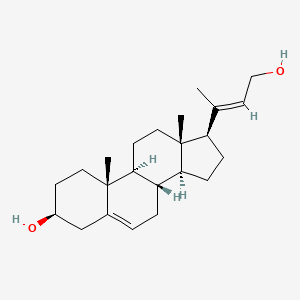

![molecular formula C12H10N4O B1436479 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-75-9](/img/structure/B1436479.png)

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Übersicht

Beschreibung

“1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound containing a pyrazolopyrimidine core . This compound is part of a class of nitrogen-containing heterocycles that are widely distributed in nature and are related to purines . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves an intermolecular condensation reaction of aminocyanopyrazole through refluxing in formic acid . The resulting compound is then heated in phosphorus oxychloride . This process is part of a broader class of reactions known as ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of this compound is related to the structure of purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings . In silico docking of a derivative of this compound demonstrated that it forms two hydrogen bonds with Ala213 and Pro214, in addition to seven hydrophobic interactions .

Chemical Reactions Analysis

The chemical reactions involving this compound are part of a broader class of reactions involving pyrazolopyrimidines . These reactions often involve the formation of new heterocyclic derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic and Medicinal Aspects

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of pyrazolopyrimidine scaffolds, recognized for their extensive medicinal properties. Research highlights its broad range of applications, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. Structure-activity relationship (SAR) studies have significantly contributed to developing drug-like candidates from this scaffold for various disease targets. Despite the achievements, there remains substantial potential for medicinal chemists to explore this privileged scaffold further in drug development (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to pyrazolopyrimidines, underscores the importance of such scaffolds in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The synthesis of pyranopyrimidines, through diverse hybrid catalysts like organocatalysts, metal catalysts, and green solvents, demonstrates the adaptability of pyrazolopyrimidine derivatives in creating lead molecules for therapeutic applications. This versatility opens avenues for developing novel drug candidates with enhanced efficacy and selectivity (Parmar et al., 2023).

Regio-Orientation in Structure Assignment

The regio-orientation of pyrazolopyrimidines, including 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is crucial for their biological activity. Understanding and controlling the regioselectivity in chemical reactions involving pyrazolopyrimidines are essential for optimizing their therapeutic potential. This knowledge significantly impacts the design of new compounds with desired biological activities (Mohamed & Mahmoud, 2019).

Green Synthesis Approaches

The emphasis on green chemistry in synthesizing fused heterocyclic derivatives, such as pyrazolopyrimidines, highlights an eco-friendly approach to developing complex molecules. Multicomponent reactions (MCRs) offer a strategic advantage by combining atom economy with environmental friendliness, paving the way for the synthesis of structurally diverse and biologically active pyrazolopyrimidine derivatives. This approach aligns with the sustainable development goals in pharmaceutical research (Dhanalakshmi et al., 2021).

Zukünftige Richtungen

Pyrazolopyrimidines, including “1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, have received great attention due to their biological and pharmacological activities . Future research may focus on further exploring the therapeutic potential of these compounds, including their potential as antiviral, antimicrobial, antitumor, and anti-inflammatory agents .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNSZGRPBAHKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

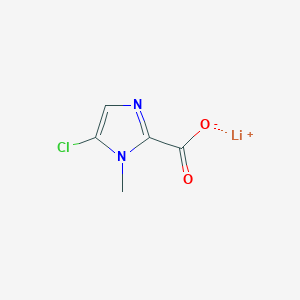

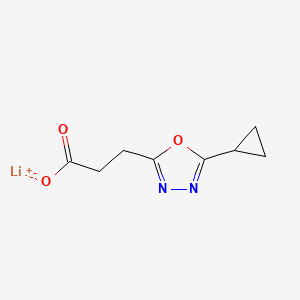

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)

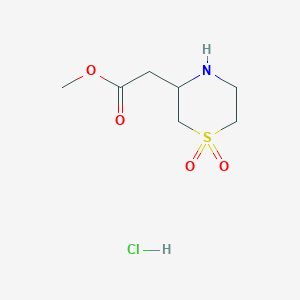

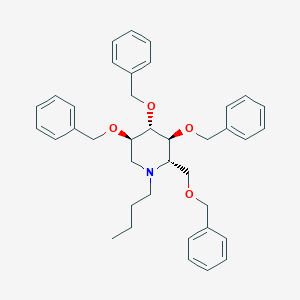

![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)